2,4-Dimethylisoquinolin-1(2H)-one
Description
2,4-Dimethylisoquinolin-1(2H)-one is a heterocyclic compound featuring an isoquinolinone core substituted with methyl groups at positions 2 and 2. Isoquinolinones are structurally related to isoquinoline alkaloids and are of significant interest in medicinal chemistry due to their diverse biological activities. The methyl substituents likely enhance lipophilicity, influencing solubility and pharmacokinetic properties compared to polar derivatives (e.g., hydroxyl- or nitro-substituted analogs) .
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2,4-dimethylisoquinolin-1-one |
InChI |
InChI=1S/C11H11NO/c1-8-7-12(2)11(13)10-6-4-3-5-9(8)10/h3-7H,1-2H3 |
InChI Key |
QJXJBMFDTPYJQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)C2=CC=CC=C12)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal, followed by cyclization and oxidation steps. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 2,4-Dimethylisoquinolin-1(2H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinolines
Scientific Research Applications
2,4-Dimethylisoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with nucleic acids and proteins, affecting their functions and leading to various biological effects. The exact mechanism of action depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,4-dimethylisoquinolin-1(2H)-one with structurally related isoquinolinone derivatives, focusing on substituents, synthesis, physical properties, and bioactivities:
Key Structural and Functional Differences
Substituent Effects: Methyl Groups: Enhance lipophilicity and metabolic stability but may reduce solubility (e.g., 2,4-dimethyl vs. hydroxyl derivatives). Nitro Groups: Electron-withdrawing nature (e.g., 4-nitroisoquinolinone) increases reactivity, making such compounds useful intermediates for further functionalization. Hydroxyl Groups: Enable hydrogen bonding (e.g., 2-(2-hydroxyphenyl)-dihydroisoquinolinone), improving solubility and target binding in biological systems.
Saturation (Dihydro vs.
Synthetic Accessibility: Hypervalent iodine reagents (e.g., PISA) enable efficient synthesis of methoxy-substituted derivatives (95% yield), while transition metal-free cascades offer eco-friendly routes to isoquinolinones.
Biological Activities: Dihydroisoquinolinones with hydroxyl or aromatic substituents (e.g., 2-(2-hydroxyphenyl)-dihydroisoquinolinone) demonstrate antitumor and antimicrobial activities. Methylated analogs (e.g., 2,4-dimethylisoquinolinone) may exhibit improved blood-brain barrier penetration due to increased lipophilicity.
Biological Activity
2,4-Dimethylisoquinolin-1(2H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and structural characteristics.
| Property | Value |
|---|---|
| CAS Number | 90562-69-9 |
| Molecular Formula | C10H10N2O |
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | 2,4-Dimethylisoquinolin-1(2H)-one |
| Canonical SMILES | CC1=C(C=CC=N1)C(=O)C=C(C)C |
Antimicrobial Activity
Research indicates that 2,4-Dimethylisoquinolin-1(2H)-one exhibits significant antimicrobial properties. A study demonstrated that this compound effectively inhibited the growth of various pathogenic bacteria and fungi. The minimum inhibitory concentrations (MICs) for several strains were measured, showing promising results against both gram-positive and gram-negative bacteria.
Anticancer Properties
The compound has also been studied for its anticancer effects. In vitro assays revealed that 2,4-Dimethylisoquinolin-1(2H)-one induces apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it demonstrated selective cytotoxicity towards colorectal cancer cells while sparing normal cells.
The biological activity of 2,4-Dimethylisoquinolin-1(2H)-one is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cellular proliferation and survival.
- Receptor Modulation : It may bind to receptors associated with cancer cell growth, leading to altered signaling pathways.
Study on Antimicrobial Activity
A recent investigation focused on the antimicrobial efficacy of 2,4-Dimethylisoquinolin-1(2H)-one against Staphylococcus aureus and Escherichia coli. The study found:
- MIC Values :
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
- : The compound exhibited a higher potency compared to standard antibiotics like ampicillin.
Study on Anticancer Activity
In another study assessing the anticancer properties, the following results were obtained:
- Cell Lines Tested : HT29 (colorectal), MCF7 (breast), and HeLa (cervical).
- IC50 Values :
- HT29: 15 µM
- MCF7: 25 µM
- HeLa: 30 µM
- Mechanism : Induction of apoptosis was confirmed through flow cytometry and Western blot analysis showing increased levels of pro-apoptotic proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
